![molecular formula C20H26N2O3S B2675718 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-56-7](/img/structure/B2675718.png)

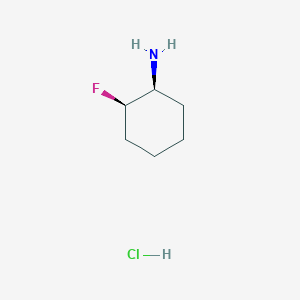

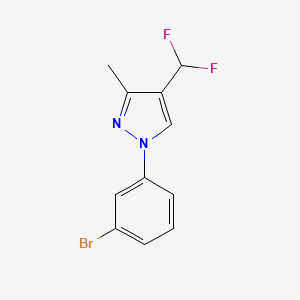

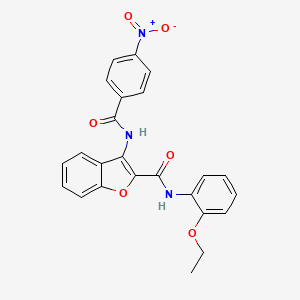

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

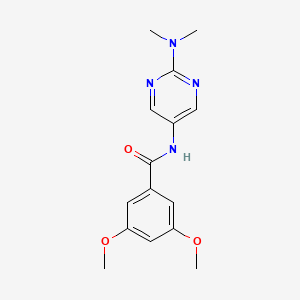

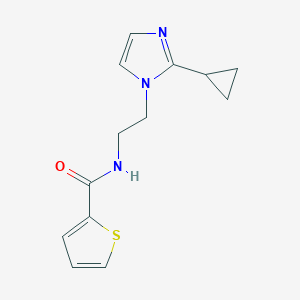

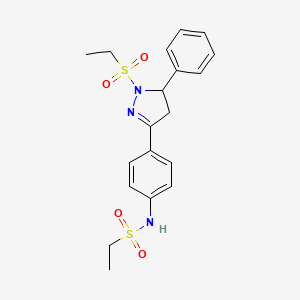

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The other functional groups in the molecule would be formed through additional synthetic steps .Molecular Structure Analysis

The molecule contains a cyclohexene ring, a sulfonamide group, and a pyridoquinoline group. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the double bond in the cyclohexene ring could undergo addition reactions, and the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water .科学的研究の応用

Synthesis of Antitumor Agents

Research has explored the synthesis of compounds containing the quinol pharmacophore, demonstrating potential as antitumor agents. These compounds, including derivatives of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, show selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin (McCarroll et al., 2007).

Development of Broad-Spectrum Antibacterials

Another application involves the synthesis of isothiazoloquinolone derivatives, functioning as potent broad-spectrum antibacterial agents. These agents are particularly effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), indicating a significant contribution to antibiotic development (Hashimoto et al., 2007).

Anticancer and Radiosensitizing Properties

Quinoline and pyrimidoquinoline derivatives containing the biologically active sulfonamide moiety have been synthesized and tested for their anticancer activity. These compounds, related to the queried chemical structure, exhibit significant in vitro activity against liver cancer cells. Additionally, some compounds have shown the ability to enhance the killing effect of γ-radiation, suggesting potential use in cancer treatment and radiosensitization (Ghorab et al., 2015).

Synthesis of Antimicrobial Agents

The synthesis of quinoline clubbed with sulfonamide moiety has been explored to develop antimicrobial agents. These compounds display high activity against Gram-positive bacteria, indicating their potential use in treating bacterial infections (Unnamed author, 2019).

Carbonic Anhydrase Inhibitors

Novel series of benzenesulfonamides incorporating ethyl quinoline moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. These compounds, related to the queried chemical, inhibit carbonic anhydrases in varying degrees, suggesting potential applications in treating diseases associated with these enzymes (Al-Sanea et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-19-9-8-17-14-18(13-16-7-4-12-22(19)20(16)17)26(24,25)21-11-10-15-5-2-1-3-6-15/h5,13-14,21H,1-4,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBOIVTTXJHGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)

![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)

![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)

![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)